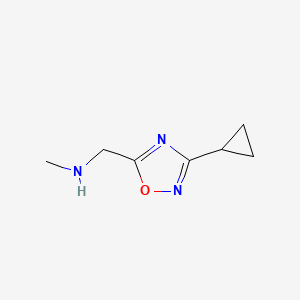

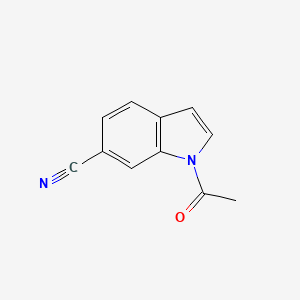

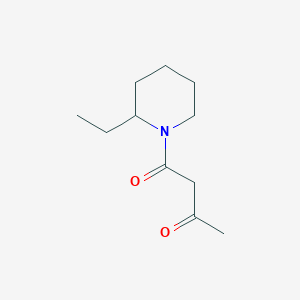

![molecular formula C15H26N2O3 B1293110 tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate CAS No. 960201-86-9](/img/structure/B1293110.png)

tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate is a chemical entity that appears to be a derivative of piperidine with potential applications in medicinal chemistry. Piperidine derivatives are known to be key intermediates in the synthesis of various pharmacologically active compounds, including protein kinase inhibitors and anticancer drugs .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available precursors. For instance, the asymmetric synthesis of a related compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, was achieved with an overall yield of 49%, indicating a potentially scalable route for industrial applications . Another synthesis approach for tert-butyl 4-oxopiperidine-1-carboxylate derivatives involves the reaction with dimethylhydrazone and subsequent allylation, yielding the products in 50-80% yields . These methods demonstrate the feasibility of synthesizing complex piperidine derivatives with high efficiency.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) for single crystals . Density functional theory (DFT) calculations are often used to optimize the molecular structure and compare it with experimental data, providing insights into the electronic properties of the molecule .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, to yield functionalized compounds . These reactions are crucial for the modification of the piperidine core and the introduction of various substituents that confer desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the piperidine ring. The crystal and molecular structure analysis provides information on bond lengths, angles, and intermolecular interactions, which are important for understanding the compound's reactivity and properties . Additionally, computational studies, including molecular electrostatic potential and frontier molecular orbital analyses, can predict the reactivity and interaction of the compound with biological targets .

Scientific Research Applications

Chemical Synthesis and Derivatives The chemical tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate is utilized in the synthesis of various organic compounds. A notable application involves its reaction with methylhydrazine leading to the formation of derivatives with a 1-methyl-1H-pyrazol-5-yl substituent. This reaction showcases its role in creating novel compounds with potential applications in drug development and organic chemistry research Richter et al., 2009.

Catalysis and Polymerization Another significant application is found in the field of catalysis and polymerization. The compound has been involved in the synthesis and polymerization of derivatives that serve as effective catalysts in acylation chemistry. These catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives demonstrate the utility of this compound in enhancing the efficiency of chemical processes, including the acylation of tert-butanol Mennenga et al., 2015.

Intermediate for Anticancer Drugs The compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its transformation into tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate and further into drugs targeting the PI3K/AKT/mTOR pathway illustrates its critical role in the development of new anticancer therapeutics. The methodology for synthesizing this intermediate highlights its potential in contributing to the discovery and optimization of novel anticancer agents Zhang et al., 2018.

Stereoselective Synthesis In stereoselective synthesis, the compound is employed in the creation of piperidine derivatives fused with oxygen heterocycles. The process showcases its application in synthesizing complex molecular architectures with high stereoselectivity, contributing to the field of stereochemistry and the development of compounds with specific spatial arrangements Moskalenko & Boev, 2014.

Synthon for Piperidine Derivatives It also acts as a synthon in the preparation of diverse piperidine derivatives, demonstrating its versatility as a building block in organic synthesis. The ability to generate a range of piperidine derivatives highlights its utility in expanding the toolkit of compounds available for pharmaceutical development and chemical research Moskalenko & Boev, 2014.

properties

IUPAC Name |

tert-butyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-12(7-11-17)13(18)8-9-16(4)5/h8-9,12H,6-7,10-11H2,1-5H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAKHTZENIYBGL-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)/C=C/N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

960201-86-9 |

Source

|

| Record name | tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

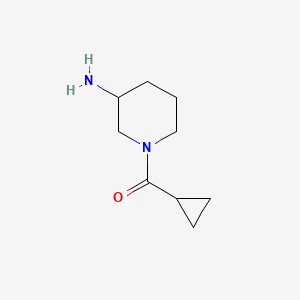

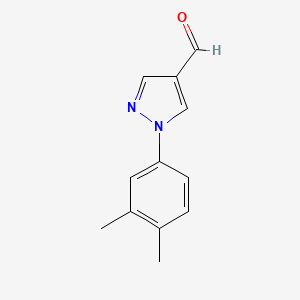

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)

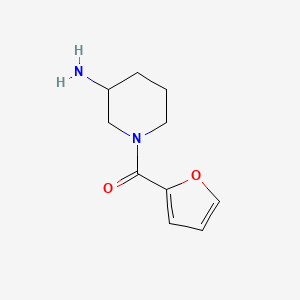

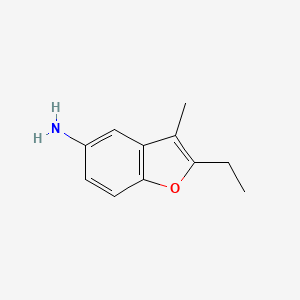

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)

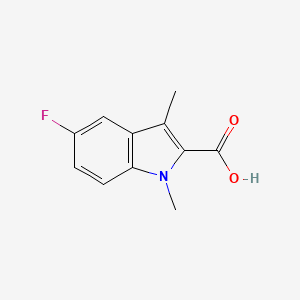

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)